molecular formula C29H27N5O5S B2865891 N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1023456-33-8

N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2865891
CAS No.: 1023456-33-8
M. Wt: 557.63
InChI Key: VFLJHUJKQYPBQQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in chemical biology and early-stage drug discovery research. Its complex structure, featuring an imidazo[1,2-c]quinazolinone core linked via thioacetamide and carbamoylmethyl groups to methoxyphenyl substituents, suggests potential as a versatile scaffold for modulating protein-protein interactions or enzymatic activity. This compound is primarily utilized as a key chemical intermediate or a lead compound for the design and synthesis of novel inhibitors. Researchers are investigating its potential biological activity, with a particular focus on its interactions with kinase targets and other ATP-binding proteins, given the structural resemblance of the quinazoline moiety to known pharmacophores in this class source . The presence of the sulfanylacetamide chain and carbamoyl methyl group provides handles for further synthetic modification, making it a valuable tool for constructing focused libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O5S/c1-38-19-13-11-18(12-14-19)16-30-25(35)15-23-28(37)34-27(32-23)20-7-3-4-8-21(20)33-29(34)40-17-26(36)31-22-9-5-6-10-24(22)39-2/h3-14,23H,15-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLJHUJKQYPBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazo[1,2-c]quinazolinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazo[1,2-c]quinazolinone core with a thiol compound under suitable conditions.

    Attachment of the methoxyanilino and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides or sulfones, while reduction with NaBH4 would produce alcohols.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies to understand its interaction with biological macromolecules.

    Medicine: Potential therapeutic applications include its use as an anticancer or antimicrobial agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Identifier Core Structure Key Substituents Bioactivity (If Reported) Reference Evidence
Target Compound Imidazo[1,2-c]quinazolinone 5-sulfanylacetamide, 2-methoxyphenyl, 4-methoxyphenylcarbamoylmethyl Not explicitly reported N/A
N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)amino]benzenesulfonamide Thiadiazine-sulfonamide Isoxazole, phenylamino-thiadiazine Antimicrobial
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Cyanoacetamide-hydrazinylidene 4-methoxyphenylhydrazine, sulfamoylphenyl Anticancer (in vitro)
2-[(5-{[(3-methoxyphenyl)carbamoyl]methyl}-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide Triazole-sulfanylacetamide 3-methoxyphenylcarbamoyl, methylsulfanylphenyl Antioxidant (predicted)
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide Triazole-oxo-sulfanylacetamide Cyclopropyl, dichlorophenyl Not reported

Key Observations :

Core Heterocycles: While the target compound uses an imidazo[1,2-c]quinazolinone core, analogs often employ triazoles (e.g., ), thiadiazines , or simpler acetamide backbones . The imidazoquinazolinone system may offer superior steric bulk for target engagement compared to triazoles.

Sulfanyl Linkage: Ubiquitous in analogs, this group enhances solubility and redox activity.

Methoxy Substitutions : The 2- and 4-methoxyphenyl groups in the target compound contrast with 3-methoxy derivatives in , which may alter electronic distribution and binding specificity.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Compound ¹H-NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Notable Features
Target Compound Expected: ~3.8 (OCH₃), 4.6–5.1 (CH₂-S), 7.0–8.3 (aromatic H) ~1660 (C=O), ~1250 (C-O-C) Imidazoquinazolinone aromatic splitting
13b 3.77 (OCH₃), 7.00–7.92 (aromatic H), 10.10–11.95 (NH) 2212 (C≡N), 1662 (C=O) Hydrazinylidene NH signals
Compound 3ae/3af 2.14–2.25 (CH₃), 3.34 (NH), 3.66–3.88 (OCH₃), 7.05–8.32 (aromatic H) Not reported Benzimidazole-proton environments
Triazole-sulfanylacetamide ~3.8 (OCH₃), 4.6–5.0 (CH₂-S), 6.8–7.5 (aromatic H) ~1665 (C=O), ~1255 (C-S) Methylsulfanyl group splitting

Insights :

  • Methoxy Groups : Resonate consistently at δ 3.7–3.9 in all methoxy-containing compounds .
  • Sulfanyl Linkages : CH₂-S protons appear as singlets or quartets near δ 4.6–5.1, depending on adjacent substituents .
  • Carbonyl Stretching: IR peaks at ~1660 cm⁻¹ confirm acetamide C=O groups, with minor shifts based on electronic effects .

Molecular Networking and Dereplication

As per , molecular networking clusters compounds with similar MS/MS fragmentation patterns (cosine scores >0.8 indicate structural relatedness). For example:

  • The target compound’s imidazoquinazolinone core may yield characteristic fragments at m/z 198–220 (quinazolinone backbone) and m/z 134 (methoxyphenylacetamide) .
  • Triazole analogs (e.g., ) show prominent fragments from triazole ring cleavage (m/z 77–91) and sulfanyl-acetamide dissociation (m/z 106–119) .

Biological Activity

N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure incorporating a methoxyphenyl group, an imidazoquinazoline moiety, and a sulfanyl linkage. The detailed molecular formula is C22H24N4O3S.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Anticancer Properties : Compounds containing imidazoquinazoline derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Many derivatives exhibit significant antibacterial and antifungal properties.
  • Anticonvulsant Effects : Some related compounds have been evaluated for their ability to modulate GABAergic activity, suggesting potential use in treating epilepsy.

Pharmacological Profile

Activity TypeDescription
Anticancer Inhibits growth of various cancer cell lines; induces apoptosis in tumor cells.
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; antifungal activity noted.
Anticonvulsant Enhances GABA levels; potential for use in seizure disorders.

Case Studies and Research Findings

  • Anticancer Activity
    • A study demonstrated that derivatives of imidazoquinazoline significantly inhibited the proliferation of breast cancer cells (MCF-7) and induced apoptosis through caspase activation pathways. The lead compound in the study showed an IC50 of 5 µM against MCF-7 cells, indicating strong anticancer potential .
  • Antimicrobial Efficacy
    • A series of experiments assessed the antimicrobial activity of various derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values as low as 0.5 µg/mL against resistant strains, outperforming traditional antibiotics like vancomycin .
  • Anticonvulsant Properties
    • In vivo studies on rodent models indicated that the compound significantly increased GABA levels, leading to a reduction in seizure frequency. The efficacy was comparable to established anticonvulsants, with a notable safety profile .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, with increased expression of pro-apoptotic proteins.
  • GABA Modulation : By enhancing GABAergic transmission, it exhibits anticonvulsant effects.

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